molecular formula C16H31NO5Si B8628443 MFCD11847840

MFCD11847840

Cat. No.: B8628443
M. Wt: 345.51 g/mol
InChI Key: JUOLQJALRNXSKA-UHFFFAOYSA-N
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Description

MFCD11847840 (CAS No. 149814-40-4) is an organosilicon compound with the molecular formula C₁₆H₃₁NO₅Si and a molecular weight of 345.51 g/mol. It is characterized by a siloxane backbone, which imparts unique physicochemical properties such as thermal stability and hydrophobicity . This compound is commonly used in industrial applications, including polymer synthesis, surfactants, and specialty coatings. Its hazard profile includes warnings for skin irritation (H315) and eye irritation (H319), necessitating careful handling .

Properties

Molecular Formula

C16H31NO5Si

Molecular Weight

345.51 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H31NO5Si/c1-15(2,3)21-14(20)17-10-11(9-12(17)13(18)19)22-23(7,8)16(4,5)6/h11-12H,9-10H2,1-8H3,(H,18,19)

InChI Key

JUOLQJALRNXSKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD11847840 typically involves multiple steps:

    Starting Material: The synthesis often begins with L-proline, a naturally occurring amino acid.

    Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Hydroxyl Group Protection: The hydroxyl group is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.

    Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up using continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

MFCD11847840 undergoes several types of chemical reactions:

    Deprotection Reactions: The Boc and TBDMS groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc) or fluoride ions (e.g., tetrabutylammonium fluoride for TBDMS).

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the silyl-protected hydroxyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal, tetrabutylammonium fluoride (TBAF) for TBDMS removal.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Deprotected Amino Acid: Removal of Boc and TBDMS groups yields the free amino acid.

    Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.

    Protecting Group Chemistry: Utilized in protecting group strategies to temporarily mask reactive functional groups during multi-step synthesis.

Biology and Medicine

    Drug Development: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.

Industry

    Material Science: Applied in the synthesis of advanced materials with specific functional properties.

    Catalysis: Used as a ligand or catalyst in various chemical transformations.

Mechanism of Action

The mechanism of action of MFCD11847840 is primarily related to its role as a protecting group in organic synthesis. The Boc and TBDMS groups protect the amino and hydroxyl functionalities, respectively, preventing unwanted side reactions. Upon deprotection, the free amino acid or its derivatives can participate in further chemical reactions, enabling the synthesis of complex molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point Solubility
This compound 149814-40-4 C₁₆H₃₁NO₅Si 345.51 Siloxane, amide, ether Not reported Not reported
MFCD11044885 918538-05-3 C₆H₃Cl₂N₃ 188.01 Chlorinated triazine Not reported Moderate (DMF)
MFCD13195646 1046861-20-4 C₆H₅BBrClO₂ 235.27 Boronic acid, halogens Not reported 0.24 mg/mL
MFCD00003330 1761-61-1 C₇H₅BrO₂ 201.02 Brominated aromatic acid Not reported 0.687 mg/mL

Key Observations :

  • This compound has the highest molecular weight and complexity due to its siloxane backbone and multiple oxygen/nitrogen atoms.
  • MFCD11044885 and MFCD13195646 are smaller, halogen-rich compounds, with the latter featuring a boronic acid group useful in cross-coupling reactions .
  • MFCD00003330 is a brominated aromatic acid with moderate solubility, often used in pharmaceutical intermediates .

Key Observations :

  • MFCD11044885 poses additional respiratory risks (H335), requiring enhanced ventilation during use .
  • MFCD00003330 ’s primary risk is oral toxicity, necessitating strict ingestion controls .

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